N-(2-Morpholinoethyl)benzamide is a compound with significant relevance in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure consists of a benzamide moiety substituted with a morpholinoethyl group, which enhances its biological activity and solubility properties. This compound is classified as an amide due to the presence of the carbonyl group () linked to a nitrogen atom.
N-(2-Morpholinoethyl)benzamide can be derived from various synthetic pathways involving morpholine derivatives and benzoyl halides. It falls under the broader category of benzamides, which are known for their diverse biological activities, including anti-inflammatory and analgesic effects. The morpholinoethyl group contributes to its pharmacological properties by influencing receptor interactions and solubility.
The synthesis of N-(2-Morpholinoethyl)benzamide typically involves the reaction of 2-morpholinoethylamine with a suitable benzoyl chloride or anhydride. Common methods include:
The molecular structure of N-(2-Morpholinoethyl)benzamide can be represented as follows:
The compound's structure can be visualized using computational chemistry tools or through X-ray crystallography, confirming its three-dimensional arrangement .
N-(2-Morpholinoethyl)benzamide participates in various chemical reactions typical of amides:
These reactions are essential for modifying the compound for enhanced biological activity or for synthesizing derivatives with specific pharmacological properties .
The mechanism of action for N-(2-Morpholinoethyl)benzamide primarily involves its interaction with biological targets such as receptors or enzymes. The morpholinoethyl group enhances binding affinity due to its ability to form hydrogen bonds and engage in hydrophobic interactions within the active sites of target proteins.
Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural variations affect biological activity .
These properties are critical for determining the compound's suitability for pharmaceutical applications, influencing formulation strategies and dosing regimens .
N-(2-Morpholinoethyl)benzamide has several applications in scientific research and pharmaceutical development:
Structural modifications of the N-(2-morpholinoethyl)benzamide core fine-tune target selectivity, potency, and pharmacokinetic properties. Key derivatives include:
VC18519569 (p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide): Features a thioamide linkage and para-isopropoxy group. The thiocarbonyl enhances hydrophobic interactions with kinase ATP pockets (e.g., TNIK, IKKε), extending applications to oncology [1].
Table 1: Structural Analogs of N-(2-Morpholinoethyl)benzamide and Their Targets
| Compound | R1 Group | R2 Group | Key Structural Variation | Primary Target | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| N-(2-Morpholinoethyl)benzamide | H | H | Parent scaffold | N/A | ~264.3 |
| Moclobemide | Cl (para) | H | Chlorination | MAO-A | 268.7 |
| Brofaromine | Benzofuran-7-bromo | OCH₃ (benzofuran) | Benzofuran core | MAO-A / SERT | 333.2 |
| VC18519569 | OCH(CH₃)₂ (para) | S (thiocarbonyl) | Thiocarbonyl + isopropoxy | Kinases (TNIK/IKKε) | 308.4 |
The morpholine ring’s conformational flexibility (chair ↔ skew-boat equilibria) allows optimal positioning of substituents within enzyme active sites. For instance, in moclobemide, the morpholine oxygen forms hydrogen bonds with MAO-A’s flavin adenine dinucleotide (FAD) cofactor, while the chloroaryl group occupies a hydrophobic subpocket [4] [10].
N-(2-Morpholinoethyl)benzamide derivatives revolutionized MAO inhibition by addressing critical drawbacks of first-generation MAOIs (e.g., pheniprazine, clorgiline):
Selectivity Evolution: While selegiline prioritized MAO-B inhibition for Parkinson’s, moclobemide’s para-chloro derivative achieved >100-fold selectivity for MAO-A (IC₅₀ MAO-A: 3–10 µM vs. MAO-B: >500 µM) [6] [10]. Brofaromine further enhanced potency (IC₅₀: 12 nM for MAO-A) while retaining reversibility [3].
Table 2: MAO Inhibition Profiles of Key Derivatives
| Compound | MAO-A Inhibition | MAO-B Inhibition | Reversibility | Tyramine Potentiation Risk | Therapeutic Use |
|---|---|---|---|---|---|
| Pheniprazine | Irreversible | Irreversible | No | High | Depression (historical) |
| Clorgiline | IC₅₀: 0.2 nM | Weak | No | High | Depression |
| Moclobemide | IC₅₀: 3–10 µM | IC₅₀: >500 µM | Yes | Minimal (63 mg tyramine needed) | Depression, social phobia |
| Brofaromine | IC₅₀: 12 nM | Weak | Yes | Low | Depression (atypical) |
These innovations underscore the scaffold’s adaptability: retaining MAO-A focus for mood disorders while enabling repurposing for neurodegenerative or oncological targets through strategic modifications.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8